1,3,5-Hexatriene, octafluoro-
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Overview
Description
1,3,5-Hexatriene, octafluoro- is a fluorinated derivative of 1,3,5-hexatriene. This compound is characterized by the presence of eight fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterpart. The molecular formula for 1,3,5-Hexatriene, octafluoro- is C6F8 .
Preparation Methods
The synthesis of 1,3,5-Hexatriene, octafluoro- can be achieved through various methods. One common approach involves the electrochemical fluorination of 1,3,5-hexatriene using an inert electrode as the working electrode and a counter electrode . This process typically requires a solution of adipic acid and specific reaction conditions to ensure the successful incorporation of fluorine atoms into the hexatriene structure.
Chemical Reactions Analysis
1,3,5-Hexatriene, octafluoro- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various fluorinated products.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Hexatriene, octafluoro- has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for various biological applications.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,5-Hexatriene, octafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic structure and reactivity of the compound. The pathways involved often include pericyclic reactions, such as cycloaddition and electrocyclic reactions, which are facilitated by the compound’s conjugated system .
Comparison with Similar Compounds
1,3,5-Hexatriene, octafluoro- can be compared to other similar compounds, such as:
1,3,5-Hexatriene: The non-fluorinated version, which has different reactivity and electronic properties due to the absence of fluorine atoms.
1,3,5-Hexatriene, (E)-: A stereoisomer of 1,3,5-hexatriene with distinct physical and chemical properties.
1,3,5-Hexatriene, (Z)-: Another stereoisomer with unique characteristics compared to the (E)-isomer.
The uniqueness of 1,3,5-Hexatriene, octafluoro- lies in its high degree of fluorination, which imparts distinct electronic properties and reactivity patterns that are not observed in its non-fluorinated or partially fluorinated counterparts.
Properties
Molecular Formula |
C6F8 |
---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
(3E)-1,1,2,3,4,5,6,6-octafluorohexa-1,3,5-triene |
InChI |
InChI=1S/C6F8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/b2-1+ |
InChI Key |
ZSUMCLJAVFCPFL-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(/C(=C(F)F)F)\F)(\C(=C(F)F)F)/F |
Canonical SMILES |
C(=C(C(=C(F)F)F)F)(C(=C(F)F)F)F |
Origin of Product |
United States |
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